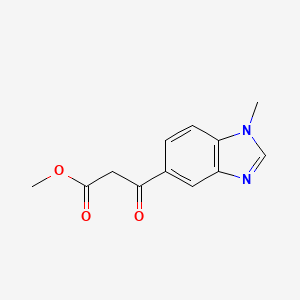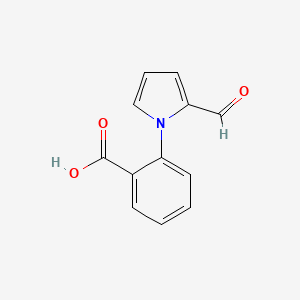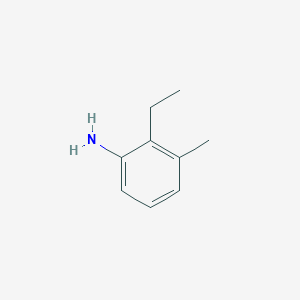
3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester typically involves the following steps:
Formation of 1-Methyl-1H-benzoimidazole: This can be achieved by reacting o-phenylenediamine with formaldehyde in the presence of an acid catalyst.
Oxidation: The resulting 1-methyl-1H-benzoimidazole is then oxidized using an oxidizing agent such as potassium permanganate or chromyl chloride to introduce the oxo group.
Esterification: The final step involves esterification of the oxo group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Derivatives with different nucleophiles replacing the ester group.
Applications De Recherche Scientifique
3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Benzimidazole: A core structure similar to 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester, widely used in pharmaceuticals and materials science.
2-Methylbenzimidazole: Another benzimidazole derivative with similar biological activities.
1-Methyl-2-phenylbenzimidazole:
Uniqueness: this compound stands out due to its specific functional groups and potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
methyl 3-(1-methylbenzimidazol-5-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-7-13-9-5-8(3-4-10(9)14)11(15)6-12(16)17-2/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQRVOCXFLALNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(2-chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2924983.png)
![2-{7-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-propylacetamide](/img/structure/B2924984.png)



![N-(2-phenylethyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924992.png)
![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2924993.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)



